Bendiocarb phenol
Description
Alkaline Hydrolysis
The hydrolysis of Bendiocarb (B1667985) is significantly accelerated under alkaline conditions. researchgate.net In aqueous solutions with a pH above 7, the ester group is readily cleaved, yielding Bendiocarb phenol (B47542) and methylamine. For instance, the half-life of Bendiocarb at 25°C is 81 hours at pH 7, which dramatically decreases to 45 minutes at pH 9. inchem.orgpublications.gc.ca This rapid degradation in alkaline media is a cornerstone for many analytical methods that aim to quantify Bendiocarb by first converting it to Bendiocarb phenol. researchgate.netresearchgate.net The reaction can be represented as follows:
C₁₁H₁₃NO₄ (Bendiocarb) + OH⁻ → C₉H₁₀O₃ (this compound) + CH₃NH₂ (Methylamine) + CO₂
This predictable and efficient conversion under basic conditions, often using reagents like sodium hydroxide (B78521) or sodium carbonate, is a fundamental step in various analytical procedures. researchgate.netsemanticscholar.org
Acidic Degradation
Under acidic conditions (pH below 5), the degradation of Bendiocarb follows a different pathway. The heterocyclic ring of the molecule tends to degrade slowly, leading to the formation of pyrogallol (B1678534) and acetone (B3395972), rather than this compound. inchem.org The half-life of Bendiocarb in an acidic medium is considerably longer, for example, 48 days at pH 5. inchem.orgpublications.gc.ca
Metabolic and Environmental Degradation
In biological systems (both animal and plant) and in the environment, the metabolism of Bendiocarb also leads to the formation of this compound (often referred to as NC 7312 in this context). inchem.org In animals, the primary metabolic pathway involves the cleavage of the carbamate (B1207046) ester to produce this compound, which is then often conjugated with sulfates or glucuronides before excretion. inchem.org In soil, Bendiocarb degrades to this compound, which is considered less likely to leach significantly. publications.gc.ca
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2-dimethyl-1,3-benzodioxol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-9(2)11-7-5-3-4-6(10)8(7)12-9/h3-5,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSSWBRMYHJVCPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2=CC=CC(=C2O1)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Record name | BENDIOCARB PHENOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/24029 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3066845 | |
| Record name | Bendiocarb phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3066845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Bendiocarb phenol is a white crystalline solid., White solid; [CAMEO] | |
| Record name | BENDIOCARB PHENOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/24029 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Bendiocarb phenol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12119 | |
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CAS No. |
22961-82-6 | |
| Record name | BENDIOCARB PHENOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/24029 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2,2-Dimethyl-1,3-benzodioxol-4-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22961-82-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Bendiocarb phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022961826 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bendiocarb phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3066845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Derivatization Chemistry of Bendiocarb Phenol
Etherification for Chromatographic Analysis
For gas chromatographic (GC) analysis, where the carbamate (B1207046) group itself lacks strong electron-capturing properties, derivatization of the Bendiocarb molecule is essential for achieving low detection limits. A common method involves the in-situ hydrolysis of Bendiocarb to Bendiocarb phenol, followed by the formation of a 2,4-dinitrophenyl ether. This is achieved by reacting the phenol with 1-fluoro-2,4-dinitrobenzene (B121222) in an alkaline buffer. The resulting derivative possesses strong electron-capturing properties, making it highly suitable for GC with electron capture detection (GC-ECD). inchem.org A significant advantage of this method is that any pre-existing this compound in the sample will also be derivatized, allowing for the determination of the total residue. inchem.org
Coupling Reactions with Chromogenic Reagents for Spectrophotometric Determination
Spectrophotometry offers a simple and cost-effective means of quantifying Bendiocarb after its conversion to this compound. This is achieved by coupling the phenol with various chromogenic reagents to produce intensely colored compounds.
Several research studies have developed and optimized spectrophotometric methods based on these coupling reactions. The general procedure involves the alkaline hydrolysis of Bendiocarb to this compound, which is then reacted with a specific chromogenic agent in the presence of an oxidizing agent to form a stable, colored product. The absorbance of this product is then measured at its maximum wavelength (λmax) and correlated to the concentration of Bendiocarb.
A variety of chromogenic reagents have been successfully employed for the determination of this compound. The selection of the reagent influences the color of the resulting complex, its stability, and the sensitivity of the method.
One prominent method involves the coupling of this compound with p-aminophenol in the presence of an oxidizing agent like potassium periodate (B1199274). This reaction yields a blue-colored product with a maximum absorbance at 630 nm. researchgate.nettsijournals.com The reaction is rapid, and the resulting color is stable for several hours, allowing for accurate measurements. researchgate.nettsijournals.com
Another widely used chromogenic reagent is 2,4-dinitrophenylhydrazine (B122626) (DNPH) . In an alkaline medium and in the presence of an oxidizing agent such as sodium periodate, DNPH couples with this compound to form a red-colored, water-soluble product. researchgate.netinnovareacademics.in The λmax for this product is typically observed around 515 nm. researchgate.netinnovareacademics.in
The Emerson reaction , which utilizes 4-aminoantipyrene (4-AAP) as the coupling agent, is another effective method. In the presence of an oxidizing agent like potassium ferricyanide, 4-AAP reacts with the phenolic compound to form a red-colored product with a λmax of approximately 470 nm. semanticscholar.orguobaghdad.edu.iq
Other reported coupling agents include diazotized p-aminobenzene sulfonamide , which forms a colored species with a λmax at 448 nm, and reaction with nitric acid to produce a yellow complex with a λmax at 420 nm. nih.govasianpubs.org
The table below summarizes the key parameters from various studies on the spectrophotometric determination of Bendiocarb following its conversion to this compound and coupling with different chromogenic reagents.
| Chromogenic Reagent | Oxidizing Agent | λmax (nm) | Beer's Law Range (µg/mL) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Reference |
| p-Aminophenol | Potassium Periodate | 630 | 0.1 - 10 | 2.018 x 10⁴ | researchgate.nettsijournals.com |
| 2,4-Dinitrophenylhydrazine | Sodium Periodate | 515 | 1 - 150 | Not Reported | researchgate.netinnovareacademics.in |
| 4-Aminoantipyrene (Emerson Reaction) | Potassium Ferricyanide | 470 | 0.1 - 4 | 1.99 x 10⁵ | semanticscholar.orguobaghdad.edu.iq |
| Diazotized p-aminobenzene sulfonamide | Not Specified | 448 | 0.5 - 12 | Not Reported | asianpubs.org |
| Nitric Acid | Nitric Acid | 420 | 10 - 100 µg/5mL | Not Reported | nih.gov |
Environmental Fate and Transport Dynamics of Bendiocarb Phenol
Abiotic Degradation Mechanisms
Abiotic degradation processes, including hydrolysis and photolysis, play a significant role in the transformation of bendiocarb (B1667985) phenol (B47542) in the environment. These chemical reactions occur without the involvement of microorganisms and are influenced by environmental factors such as pH, temperature, and sunlight.
Bendiocarb phenol is formed through the hydrolysis of its parent compound, bendiocarb. The rate of this hydrolysis is highly dependent on pH. Bendiocarb is more rapidly hydrolyzed in alkaline media, with a half-life of 45 minutes at pH 9 and 25°C. In neutral (pH 7) and acidic (pH 5) conditions, the hydrolysis is slower, with half-lives of 81 hours and 48 days, respectively, at the same temperature. herts.ac.uk The hydrolysis of bendiocarb yields 2,2-dimethyl-1,3-benzodioxol-4-ol (this compound), methylamine, and carbon dioxide. herts.ac.uk
Hydrolysis Half-life of Bendiocarb (leading to this compound formation) at 25°C
| pH | Half-life |
| 5 | 48 days |
| 7 | 81 hours |
| 9 | 45 minutes |
Data sourced from PubChem. herts.ac.uk
Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light. Bendiocarb itself is known to undergo photo-oxidation in direct sunlight. herts.ac.uk The photodegradation of bendiocarb in aqueous solutions can also lead to the formation of its corresponding phenol. herts.ac.uk
Specific studies detailing the photolytic degradation pathways and quantum yields for this compound are limited. However, research on substituted phenols indicates that they can undergo photolysis, often leading to the formation of phenoxyl radicals as initial products. researchgate.net The subsequent reactions can result in the formation of quinones and dimers, particularly in the presence of oxygen. researchgate.net The quantum yield of photochemical reactions involving phenols can be influenced by factors such as the presence of sensitizers and the wavelength of light. wikipedia.org
Biodegradation Pathways and Microbial Involvement
Biodegradation, the breakdown of organic matter by microorganisms, is a critical process in the environmental dissipation of bendiocarb and its metabolite, this compound.
The microbial metabolism of carbamate (B1207046) pesticides like bendiocarb often begins with the hydrolysis of the carbamate ester linkage, releasing the phenolic moiety. nih.gov In the case of bendiocarb, this primary metabolite is this compound.
While specific metabolic pathways for this compound are not extensively detailed in the available literature, the biodegradation of a structurally similar compound, 2,2-difluoro-1,3-benzodioxole, by Pseudomonas putida F1 has been shown to proceed via dioxygenase-catalyzed oxidation of the aromatic ring, leading to the formation of a dihydrodiol. herts.ac.uk This intermediate can then undergo further transformation, including dehydration to form hydroxylated derivatives or decomposition to yield pyrogallol (B1678534). herts.ac.uk It is plausible that the microbial metabolism of this compound could follow a similar pathway, involving initial hydroxylation of the benzene (B151609) ring, followed by ring cleavage.
Fungi are also known to play a role in the degradation of phenolic compounds. nih.gov Various fungal species possess enzymes, such as catechol dioxygenases, that are involved in the breakdown of aromatic rings. nih.gov
Several studies have identified microbial strains capable of degrading the parent compound, bendiocarb, which implies the subsequent metabolism of this compound. A study demonstrated that Bacillus thuringiensis, isolated from a composting plant, can degrade over 90% of bendiocarb in a biofilm reactor. epa.gov
The broader category of phenolic compounds is known to be degraded by a wide range of microorganisms. Genera such as Pseudomonas, Bacillus, Rhodococcus, and various fungi have been identified as being capable of metabolizing phenols. nih.govnih.gov For instance, Pseudomonas species are well-known for their ability to degrade a variety of aromatic compounds, often utilizing dioxygenase enzymes to initiate ring cleavage. herts.ac.uk Fungal species, particularly white-rot fungi, are also effective degraders of phenolic structures due to their production of extracellular ligninolytic enzymes. nih.gov
Microbial Genera with Potential for this compound Degradation
| Microbial Group | Genus |
| Bacteria | Pseudomonas |
| Bacillus | |
| Rhodococcus | |
| Fungi | Phanerochaete |
Environmental Partitioning and Mobility
The environmental partitioning and mobility of a chemical determine its distribution in soil, water, and air, and its potential to leach into groundwater. These properties are largely governed by the compound's water solubility, its tendency to sorb to soil organic matter, and its volatility.
For this compound, a calculated octanol-water partition coefficient (Log P) of 1.72 has been reported. herts.ac.ukherts.ac.uk This value suggests a low to moderate potential for bioaccumulation and sorption to organic matter. Chemicals with a higher Log P are more lipophilic and tend to adsorb more strongly to soil and sediment.
The mobility of chemicals in soil is often described by the soil organic carbon-water (B12546825) partition coefficient (Koc). While an experimental Koc value for this compound is not available, the mobility of its parent compound, bendiocarb, has been characterized. Bendiocarb is considered to have moderate to very high mobility in soil based on reported Koc values ranging from 28 to 575. nih.gov However, field studies indicate that bendiocarb generally degrades before it can leach significantly through the soil profile. nih.gov As a degradation product, the mobility of this compound will be a key factor in its potential to reach groundwater. Phenolic compounds, in general, can be mobile in soils, but their movement is influenced by factors such as soil pH and organic matter content, with sorption often increasing with higher organic matter.
Physicochemical Properties Influencing Environmental Partitioning
| Compound | Property | Value | Source |
| Bendiocarb | Log P | 1.7 | AERU |
| This compound | Log P (Calculated) | 1.72 | AERU |
Soil Adsorption and Desorption Characteristics of this compound
The mobility of a chemical in soil is largely governed by its tendency to adsorb to soil particles. This characteristic is scientifically quantified by the soil organic carbon-water partitioning coefficient (Koc). For this compound (NC 7312), studies have shown that it is weakly adsorbed to soil components.
Research indicates that both bendiocarb and its phenol metabolite have low Koc values. Specifically, the Koc for this compound has been reported in the range of 28 to 40 mL/g. According to established classification schemes, this range suggests that this compound has a very high to high mobility potential in soil. This weak adsorption is attributed to its chemical structure, which limits strong binding to soil organic matter and clay particles. Consequently, desorption can occur readily, allowing the compound to move from soil particles back into the soil solution.
Table 1: Soil Adsorption Coefficient for this compound (NC 7312) This table is interactive. Users can sort columns by clicking on the headers.
| Compound | Parameter | Value (mL/g) | Mobility Potential |
|---|
Leaching Potential and Groundwater Contamination Pathways
Based on its weak soil adsorption characteristics, this compound possesses a high intrinsic potential for leaching through the soil profile. Chemicals with low Koc values are not strongly bound to soil and can be easily transported downwards with percolating water from rainfall or irrigation.
However, laboratory mobility data must be contextualized with field observations and the rapid degradation kinetics of the parent compound, bendiocarb. Bendiocarb degrades relatively quickly in the soil, with typical half-life values ranging from 3 to 21 days. orst.edu While its hydrolysis can lead to the formation of significant quantities of this compound, this formation is a precursor to further degradation. pops.int Field studies and screening models for the parent compound have generally indicated that despite its mobility, significant leaching to groundwater is not a primary concern. orst.edu This is because the rapid degradation of bendiocarb limits the total amount of residue (including the phenol metabolite) available for transport to deeper soil layers. Although this compound is mobile, its presence in the soil is often transient, which mitigates its potential to contaminate groundwater.
Volatilization and Atmospheric Transport Considerations
Volatilization is the process by which a substance transitions from a solid or liquid state to a gaseous state, allowing for potential atmospheric transport. The tendency of a chemical to volatilize is related to its vapor pressure and Henry's Law constant. For this compound (NC 7312), available data classifies the compound as non-volatile. herts.ac.ukherts.ac.uk This indicates that it has a very low tendency to escape from soil or water surfaces into the atmosphere. Therefore, volatilization is not considered an important dissipation pathway for this compound, and long-range atmospheric transport of this specific compound is unlikely.
Persistence and Dissipation in Various Environmental Matrices
Persistence refers to the length of time a compound remains in a particular environment before being broken down. This compound is an intermediate in the degradation pathway of bendiocarb and is itself subject to further environmental degradation.
The formation of this compound is highly dependent on the hydrolysis of its parent compound, a process influenced by pH. Bendiocarb hydrolyzes rapidly in neutral to alkaline conditions, with a half-life (DT50) of approximately 2 days at pH 7 and 25°C. pops.int Under these conditions, this compound can be formed in substantial amounts, reaching up to 88% of the applied bendiocarb. pops.int
Once formed, this compound does not persist indefinitely. In water-sediment systems, it undergoes further degradation. Studies have shown that in aerobic environments, the dissipation half-life (DT50) for this compound can range from approximately 22.6 days in a total sediment-water system to 132.8 days in filtered water alone, with the ultimate breakdown product being carbon dioxide. pops.int
Table 2: Environmental Persistence of this compound (NC 7312) at 12°C This table is interactive. Users can sort columns by clicking on the headers.
| Environmental Matrix | Parameter | Value (Days) |
|---|---|---|
| Aerobic Sediment-Water System | DT50 | 22.6 |
Characterization of Secondary Environmental Transformation Products
This compound is not a terminal metabolite; it is a transitional compound that undergoes further breakdown in the environment. The primary transformation process for bendiocarb is hydrolysis, which cleaves the carbamate ester bond to yield this compound, methylamine, and carbon dioxide. nih.gov
The key secondary transformation process for this compound itself is further mineralization. In aerobic water and sediment systems, this compound is known to degrade into carbon dioxide (CO2). pops.int This indicates a complete breakdown of the aromatic ring structure and represents a final step in the environmental dissipation pathway, converting the organic pollutant into a simple inorganic compound. Other metabolic pathways for the parent bendiocarb include oxidation reactions that produce compounds such as N-hydroxymethylbendiocarb, which are then subject to their own degradation processes. d-nb.info
Advanced Analytical Methodologies for Bendiocarb Phenol Detection and Quantification
Sample Preparation and Extraction Techniques
Effective sample preparation is a prerequisite for accurate analysis, aiming to isolate and concentrate the target analytes from the sample matrix while removing potential interferences. epa.gov The choice of extraction technique depends on the nature of the sample (e.g., water, soil, food) and the subsequent analytical method. epa.govresearchgate.net
Liquid-Liquid Extraction (LLE) Methodologies
Liquid-Liquid Extraction (LLE) is a conventional and widely used technique for the extraction of Bendiocarb (B1667985) and its phenol (B47542) from aqueous samples. This method partitions the analyte between the aqueous sample and an immiscible organic solvent.
United States Environmental Protection Agency (U.S. EPA) Method 639 specifies a liquid-liquid extraction procedure for Bendiocarb in municipal and industrial wastewater. nelac-institute.orgnelac-institute.org Generally, aqueous samples are extracted with a suitable organic solvent like methylene (B1212753) chloride at a neutral pH. epa.gov For solid samples, a mixture of methylene chloride and acetone (B3395972) (1:1) can be employed. epa.gov Following extraction, the solvent is typically concentrated to increase the analyte concentration before analysis. epa.gov In some procedures, after extraction with a solvent like dichloromethane, the organic layer is washed, dried, and the solvent is evaporated to isolate the analyte. tandfonline.com The efficiency of LLE can be influenced by factors such as solvent choice, pH of the aqueous phase, and extraction time. researchgate.net
Solid-Phase Extraction (SPE) Protocols
Solid-Phase Extraction (SPE) has emerged as a popular alternative to LLE, offering advantages such as reduced solvent consumption, higher sample throughput, and cleaner extracts. semnan.ac.ir SPE involves passing a liquid sample through a cartridge packed with a solid adsorbent (the stationary phase). The analyte of interest is retained on the adsorbent, while the sample matrix and interferences are washed away. The analyte is then eluted with a small volume of an appropriate solvent.
U.S. EPA methods acknowledge the use of SPE for carbamates. epa.gov Specifically, Method 3535 is cited as a suitable SPE protocol for aqueous samples, including those containing Bendiocarb. epa.govepa.gov This technique is applicable for various sample types, including groundwater and wastewater. epa.gov The selection of the appropriate SPE sorbent material is crucial for achieving high recovery rates and is dependent on the chemical properties of the analyte. For Bendiocarb phenol, reversed-phase sorbents are commonly employed.
Cloud Point Extraction (CPE) Applications
Cloud Point Extraction (CPE) is recognized as an environmentally friendly "green" extraction and pre-concentration technique. uobaghdad.edu.iquobaghdad.edu.iq This method is based on the property of non-ionic or zwitterionic surfactants in aqueous solutions to form micelles and become turbid when heated to a specific temperature known as the cloud point. The analyte partitions into the surfactant-rich phase, which can then be separated from the bulk aqueous phase by centrifugation. uobaghdad.edu.iquobaghdad.edu.iq
For Bendiocarb analysis, CPE is typically applied after alkaline hydrolysis of the parent compound to this compound. journalirjpac.comuobaghdad.edu.iq The phenol is then often derivatized in a reaction, such as the Emerson reaction with 4-aminoantipyrine (B1666024), to form a colored product. uobaghdad.edu.iquobaghdad.edu.iq This product is extracted into the surfactant-rich phase, commonly using Triton X-114, and subsequently quantified by spectrophotometry. journalirjpac.comuobaghdad.edu.iq The efficiency of CPE is dependent on several parameters, including pH, surfactant concentration, temperature, and incubation time, which must be optimized to achieve high enrichment factors and extraction efficiency. journalirjpac.comuobaghdad.edu.iq
Table 1: Research Findings on Cloud Point Extraction of this compound
| Parameter | Study 1: Emerson Reaction uobaghdad.edu.iquobaghdad.edu.iq | Study 2: Oxidative Coupling journalirjpac.com |
| Reaction | Alkaline hydrolysis followed by Emerson reaction with 4-aminoantipyrine. | Alkaline hydrolysis followed by reaction with O-Toluidine and sodium periodate (B1199274). |
| Surfactant | Triton X-114 | Triton X-114 |
| Separation | Centrifugation (20 min) | Centrifugation (20 min) |
| Final Solvent | Ethanol:water (1:1) | Ethanol:water (1:1) |
| Detection λmax | 470 nm | 430 nm |
| Enrichment Factor | 59.87-fold | 121.6-fold |
| Extraction Efficiency | 98.0% | 97.2% |
| Detection Limit | 0.076 µg/mL | 0.44 ng/mL |
Chromatographic Separation and Detection Methods
Chromatographic techniques are essential for separating this compound from other compounds in the sample extract prior to its quantification. High-Performance Liquid Chromatography (HPLC) is the most prominently reported method for this purpose. tandfonline.cominnovareacademics.inuobaghdad.edu.iq
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful analytical tool that separates components of a mixture based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase. U.S. EPA Method 8321B provides comprehensive HPLC conditions for the detection of numerous carbamates and related compounds, including Bendiocarb. epa.gov This method utilizes a gradient elution program to effectively separate the target analytes. epa.gov
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC used for Bendiocarb analysis. epa.govwho.intsielc.com In RP-HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile (B52724) or methanol (B129727). epa.govsielc.com
The official CIPAC (Collaborative International Pesticides Analytical Council) method for determining Bendiocarb content relies on RP-HPLC with Ultraviolet (UV) detection. who.int UV detection is a robust and widely available technique that measures the absorbance of UV light by the analyte at a specific wavelength. For Bendiocarb and its phenol, detection is commonly performed at wavelengths of 254 nm or 280 nm. epa.govwho.int It is important to note that under certain HPLC conditions, Bendiocarb may co-elute with other carbamates like propoxur (B1679652) and carbofuran (B1668357) when using UV detection at 280 nm, which necessitates careful method validation and peak identification. epa.gov
Table 2: Example Parameters for Reversed-Phase HPLC-UV Detection of Bendiocarb
| Parameter | U.S. EPA Method 8321B epa.gov | CIPAC Method 232 who.int | SIELC Technologies Method sielc.com |
| Column Type | Reversed-Phase (RP) | Reversed-Phase (RP) | Newcrom R1 (Reversed-Phase) |
| Mobile Phase | Gradient elution with solvent exchange to methanol or acetonitrile. | Isocratic or Gradient | Acetonitrile (MeCN), water, and phosphoric acid. |
| Detection | UV at 254 nm and 280 nm | UV at 254 nm | UV (wavelength not specified) |
| Internal Standard | External or Internal Standard Approach | Propiophenone | Not specified |
| Application | Environmental samples | Technical material (TC) and wettable powder (WP) formulations | General analysis, preparative separation |
HPLC Coupled with Mass Spectrometry (LC-MS/MS)
High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and highly specific technique for the determination of bendiocarb and its phenol metabolite. This method combines the separation capabilities of HPLC with the sensitive and selective detection provided by mass spectrometry. epa.gov Quantitative analysis can be performed using either an external or internal standard approach. epa.gov For instance, bendiocarb can be analyzed by LC-MS/MS using an electrospray ionization (ESI) source in positive ionization mode with Multiple Reaction Monitoring (MRM). ontario.calcms.cz
The QuEChERS ("Quick, Easy, Cheap, Effective, Rugged, and Safe") sample preparation approach is often used to extract pesticides and their metabolites from complex matrices like bee products or food samples before LC-MS/MS analysis. epa.gov In the analysis of phenols in water, solid-phase extraction (SPE) is a common pre-concentration step prior to LC/MS/MS measurement. jasco-global.com Good recovery rates, typically between 85% and 107%, have been achieved for various phenols in spiked tap water samples using SPE followed by LC/MS/MS. jasco-global.com
Table 1: Example LC-MS/MS Parameters for Bendiocarb Analysis
| Parameter | Value | Reference |
| Instrumentation | High-Performance Liquid Chromatograph with tandem mass spectrometric detector (LC/MS/MS) | ontario.ca |
| Ionization Source | Electrospray Ionization (ESI), positive mode | ontario.ca |
| Parent Ion (m/z) | 224.10 | lcms.cz |
| Product Ion (m/z) | 167.00 | lcms.cz |
| Collision Energy (CE) | -10 | lcms.cz |
| Limit of Quantification (LOQ) | 0.010 mg/kg | lcms.cz |
| Detection Limit (Water) | 0.0126 µg/L | nih.gov |
Gas Chromatography (GC)
Gas chromatography is a widely used technique for the analysis of pesticide residues. innovareacademics.intandfonline.com However, due to the high polarity of free phenols, which can cause poor chromatographic peak shape, a derivatization step is often necessary before GC analysis. nih.gov
The carbamate (B1207046) functional group in the parent bendiocarb molecule does not possess strong electron-capturing properties, making direct analysis by GC with an electron-capture detector (ECD) challenging at low concentrations. pageplace.de Therefore, derivatization is required to introduce an electrophore into the molecule. pageplace.de
A common procedure involves the alkaline hydrolysis of bendiocarb to this compound, followed by the formation of a suitable derivative. pageplace.de The formation of the 2,4-dinitrophenyl ether of the phenol has been found to be a suitable derivatization strategy. pageplace.de Another approach involves derivatization with pentafluorobenzyl bromide (PFBBr), which creates a derivative highly sensitive to ECD. settek.comepa.govnemi.gov EPA Method 8041A outlines procedures for derivatizing phenols with agents like PFBBr or diazomethane (B1218177) for analysis by GC-ECD. settek.comepa.govnemi.gov The analysis of bendiocarb in water can be achieved by extraction with dichloromethane, derivatization, silica (B1680970) gel cleanup, and subsequent determination by GC-ECD. publications.gc.ca
Gas Chromatography-Mass Spectrometry (GC-MS) is another robust method for the detection and quantification of bendiocarb and its phenol metabolite. researchgate.netuobaghdad.edu.iq GC-MS provides excellent selectivity and structural information, confirming the identity of the analyte. The metabolite, 2,2-dimethyl-1,3-benzodioxol-4-ol (this compound), can be characterized by GC-MS. tandfonline.comnih.gov Research on bendiocarb metabolism in insects has utilized GC-MS to identify metabolites. ndl.go.jp Furthermore, multiresidue methods for pesticides in environmental samples like water and soil have been developed using solid-phase extraction followed by GC-MS analysis. journalirjpac.com
Spectrophotometric and Colorimetric Analysis Approaches
Spectrophotometric methods provide a simpler and more accessible alternative to chromatographic techniques for the quantification of this compound. These methods are often based on the formation of a colored product that can be measured using a UV-Visible spectrophotometer. tsijournals.comasianpubs.org
UV-Visible Spectrophotometry for Direct and Indirect Detection
UV-Visible spectrophotometry can be used for both direct and indirect determination of bendiocarb.
Direct Detection : A simple and rapid method for the direct determination of bendiocarb in environmental water samples has been developed. worldwidejournals.com Bendiocarb exhibits a maximum absorption wavelength (λmax) of 271 nm in neutral medium and 279 nm in alkaline medium. worldwidejournals.com Beer's law was obeyed in the concentration ranges of 0.1-20 µg/mL and 0.1-10 µg/mL for neutral and alkaline conditions, respectively. worldwidejournals.com
Indirect Detection : More commonly, indirect methods are employed. These involve the alkaline hydrolysis of bendiocarb to this compound, which is then coupled with a chromogenic reagent to produce a stable, colored compound. Several coupling reagents have been utilized for this purpose. For example, coupling with para-amino phenol yields a blue product with a λmax of 630 nm. researchgate.nettsijournals.comcabidigitallibrary.org Other methods involve diazotized reagents, such as diazotized p-aminobenzene sulfonamide, which forms an orange complex (λmax 448 nm), or diazotized 2,4-dinitroaniline, which forms a purple azo dye (λmax 510 nm). asianpubs.orgasianpubs.orgorientjchem.org Another approach uses nitric acid to react with the this compound, forming a yellow complex with a λmax at 420 nm. nih.gov
Table 2: Indirect Spectrophotometric Methods for this compound Determination
| Chromogenic Reagent | Formed Product Color | λmax (nm) | Linear Range (µg/mL or ppm) | Reference |
| para-Amino Phenol | Blue | 630 | 0.1 - 10 | tsijournals.comcabidigitallibrary.org |
| Diazotized p-aminobenzene sulfonamide | Orange | 448 | 0.5 - 12 | asianpubs.orgasianpubs.org |
| Diazotized 2,4-dinitroaniline | Purple (Azo Dye) | 510 | 2 - 20 | orientjchem.org |
| Nitric Acid | Yellow | 420 | 10 - 100 µg/5 mL | nih.gov |
| O-Toluidine | Yellow | 430 | 0.002 - 0.022 | journalirjpac.com |
| 4-Aminoantipyrine (Emerson reaction) | Red | 470 | 0.1 - 4 | uobaghdad.edu.iquobaghdad.edu.iq |
| 2,4-Dinitrophenylhydrazine (B122626) | Red | 515 | 1 - 150 | innovareacademics.ininnovareacademics.in |
Flow Injection Analysis (FIA) Coupled with Spectrophotometric Detection
Flow Injection Analysis (FIA) offers a rapid, automated, and sensitive platform for the spectrophotometric determination of bendiocarb. innovareacademics.inresearchgate.net These methods are also based on the alkaline hydrolysis of bendiocarb to its phenol, followed by an online coupling reaction.
One developed FIA method involves coupling the resulting phenol with 2,4-dinitrophenylhydrazine in the presence of sodium periodate to form a red-colored product measured at 515 nm. innovareacademics.ininnovareacademics.in Under optimal conditions (150 μL sample volume, 2 mL/min flow rate), this method achieved a detection limit of 0.738 μg/mL. innovareacademics.ininnovareacademics.in
Another FIA system has been proposed for the determination of various carbamates, including bendiocarb. nih.gov In this system, the hydrolyzed carbamate solution is injected into a carrier stream containing a diazonium ion formed by mixing 2,4,6-trimethylaniline (B148799) (TMA) with nitrate (B79036) in a micellar medium. nih.gov The resulting absorbance is measured at 550 nm. nih.gov This approach leverages the advantages of FIA, such as high precision and speed, for the rapid analysis of pesticide samples. nih.gov
Table 3: Flow Injection Analysis (FIA) Systems for Bendiocarb Determination
| Reagent System | λmax (nm) | Linear Range (µg/mL) | Detection Limit (µg/mL) | Reference |
| 2,4-Dinitrophenylhydrazine / Sodium periodate | 515 | 1 - 150 | 0.738 | innovareacademics.ininnovareacademics.in |
| Diazotized 2,4,6-trimethylaniline (TMA) | 550 | Not Specified | Not Specified | nih.gov |
Colorimetric Reactions for Quantitative Determination (e.g., Emerson Reaction)
Colorimetric methods provide a straightforward and cost-effective approach for the quantitative determination of this compound. These methods typically involve the hydrolysis of bendiocarb to its phenolic derivative, which then reacts with a chromogenic agent to produce a colored product. The intensity of the color, measured by a spectrophotometer, is proportional to the concentration of the analyte.
A notable example is the Emerson reaction, which involves the oxidative coupling of the phenolic product with 4-aminoantipyrine (4-AAP) in an alkaline medium, often in the presence of an oxidizing agent like potassium ferricyanide, to form a red-colored product. uobaghdad.edu.iq This reaction has been adapted for the determination of bendiocarb in various complex matrices. uobaghdad.edu.iqresearchgate.netresearchgate.net One study details a method where the resulting red product is extracted into Triton X-114 micelles and measured at a wavelength of 470 nm. uobaghdad.edu.iq
Another spectrophotometric method involves the coupling of the hydrolyzed bendiocarb with para-aminophenol (PAP) in an alkaline medium to produce a blue-colored product with a maximum absorbance at 630 nm. researchgate.nettsijournals.com This method has demonstrated good stability, with the colored derivative remaining stable for 3-6 hours. researchgate.net Similarly, a method using 2,4-dinitrophenylhydrazine (DNPH) as a coupling reagent in the presence of an oxidizing agent has been developed, forming a red-colored product measured at 515 nm. innovareacademics.ininnovareacademics.in
These colorimetric methods offer several advantages, including simplicity and the use of readily available instrumentation. researchgate.net The sensitivity of these methods can be enhanced through pre-concentration techniques like cloud point extraction. uobaghdad.edu.iq
Immunoassay Development for this compound Detection
Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), represent a highly sensitive and specific alternative for the detection of bendiocarb and its primary metabolite, this compound. These methods are based on the principle of antigen-antibody recognition.
The development of an ELISA for bendiocarb involves synthesizing haptens that mimic the structure of the target analyte. These haptens are then conjugated to carrier proteins to create immunogens, which are used to produce polyclonal or monoclonal antibodies in animals. researchgate.net For instance, a polyclonal antibody-based ELISA has been developed where the antibodies specifically recognize both bendiocarb and its metabolite, 2,2-dimethyl-1,3-benzodiox-4-ol (this compound). researchgate.nettandfonline.com
In a competitive ELISA format, the sample containing the analyte (bendiocarb or its phenol) competes with a labeled form of the analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample. This method has been shown to be highly sensitive, with the ability to detect bendiocarb and its hydrolysis product at levels as low as 9 parts per billion (ppb). tandfonline.com
The specificity of the developed antibodies is a critical factor. Studies have shown that antibodies raised against bendiocarb haptens can exhibit high specificity for both bendiocarb and its phenolic metabolite, with minimal cross-reactivity to other related carbamate pesticides like carbofuran. tandfonline.com This high specificity makes ELISA a valuable tool for the selective detection of this compound in complex samples.
Method Validation and Performance Characteristics
The validation of analytical methods is crucial to ensure the reliability and accuracy of the results. This process involves evaluating several key performance characteristics.
Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. These parameters are critical for determining the suitability of a method for a particular application.
For bendiocarb and its phenol, a range of LOD and LOQ values have been reported depending on the analytical technique and the sample matrix. Spectrophotometric methods have demonstrated LODs from 0.01 µg/mL to 0.738 µg/mL. innovareacademics.inworldwidejournals.com For instance, a direct UV-spectrophotometric method for bendiocarb reported an LOD of 0.01 µg/mL. worldwidejournals.com A colorimetric method using 2,4-dinitrophenylhydrazine reported an LOD of 0.738 µg/mL and an LOQ of 2.46 µg/mL. innovareacademics.in Another spectrophotometric method coupled with cloud point extraction achieved a significantly lower LOD of 0.44 ng/mL. journalirjpac.com
More advanced techniques like ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) have achieved even lower detection limits, with one study reporting an LOQ of 1 ng/g for bendiocarb in animal liver samples. bibliotekanauki.pl An ELISA method developed for bendiocarb and its phenol metabolite reported a detection capability of 9 ppb (ng/mL). tandfonline.com
Table 1: Limits of Detection (LOD) and Quantification (LOQ) for this compound by Various Analytical Methods
| Analytical Method | Matrix | LOD | LOQ | Source |
|---|---|---|---|---|
| UV-Spectrophotometry | Water | 0.01 µg/mL | - | worldwidejournals.com |
| Spectrophotometry (Colorimetric, 2,4-DNPH) | Water | 0.738 µg/mL | 2.46 µg/mL | innovareacademics.in |
| Spectrophotometry (Cloud Point Extraction) | Water, Soil, Vegetables | 0.44 ng/mL | - | journalirjpac.com |
| UHPLC-MS/MS | Animal Liver | - | 1 ng/g | bibliotekanauki.pl |
| ELISA | - | 9 ng/mL | - | tandfonline.com |
Accuracy, Precision, and Recovery Studies
Accuracy, precision, and recovery are fundamental parameters for validating the performance of an analytical method. Accuracy refers to the closeness of a measured value to the true value, often assessed through recovery studies. Precision describes the degree of agreement among a series of individual measurements and is typically expressed as the relative standard deviation (RSD). Recovery studies involve spiking a blank sample with a known concentration of the analyte and measuring the percentage of the analyte that is successfully detected by the method.
For the analysis of bendiocarb and its phenol, various studies have reported good accuracy and precision. A spectrophotometric flow injection method for bendiocarb demonstrated an average recovery of 100.737% with an RSD of 1.331%. innovareacademics.in Another study using a micelle-mediating extraction combined with spectrophotometry reported average percent recoveries of 97.95% ± 1.57% and a precision (RSD%) in the range of 0.19-1.56% in real samples. journalirjpac.com
In an ELISA method for bendiocarb, spike and recovery studies in various food samples yielded a recovery range of 75-95%. tandfonline.com A UHPLC-MS/MS method for bendiocarb in liver samples showed intra- and inter-day precision (as RSD%) and accuracy (as relative error %) within acceptable limits for quality control samples at different concentrations. bibliotekanauki.pl
Table 2: Accuracy, Precision, and Recovery Data for this compound Analysis
| Analytical Method | Matrix | Analyte Concentration | Recovery (%) | Precision (RSD %) | Source |
|---|---|---|---|---|---|
| Spectrophotometric Flow Injection | Water | 20 µg/mL | 101.55 | 1.06 | innovareacademics.in |
| Spectrophotometric Flow Injection | Water | 60 µg/mL | 100.23 | 1.74 | innovareacademics.in |
| Micelle-Mediating Extraction & Spectrophotometry | River Water | 4 ng/mL | 99.60 | 1.25 | researchgate.net |
| Micelle-Mediating Extraction & Spectrophotometry | Soil | 10 ng/mL | 97.80 | 1.56 | researchgate.net |
| ELISA | Food Samples | Spiked | 75-95 | - | tandfonline.com |
Interference and Selectivity Considerations in Complex Matrices
The selectivity of an analytical method is its ability to accurately measure the analyte of interest in the presence of other components in the sample matrix. Complex matrices, such as soil, food, and biological fluids, can contain numerous compounds that may interfere with the detection of this compound, leading to inaccurate results. This is often referred to as the matrix effect.
In colorimetric methods, other phenolic compounds or substances that react with the chromogenic agent can cause interference. researchgate.net Studies have investigated the effect of potential interfering species, such as other phenols (e.g., p-nitrophenol, pyrocatechol), sugars (e.g., fructose, glucose), and other common ions, on the determination of bendiocarb. researchgate.net
For chromatographic methods, the matrix effect can manifest as either suppression or enhancement of the analyte signal. To mitigate this, matrix-matched calibration is often employed, where calibration standards are prepared in a blank matrix extract that is similar to the sample being analyzed. researchgate.net Sample clean-up procedures, such as solid-phase extraction (SPE) or gel permeation chromatography (GPC), are also crucial for removing interfering compounds before analysis. researchgate.net
In the development of an ELISA for bendiocarb, the matrix effect was evaluated in various vegetable and cereal samples. It was found that simple dilution of the sample extract was sufficient to eliminate the matrix effect in some cases, while for more complex matrices like paddy rice, additional clean-up steps using a C-18 column or GPC were necessary. researchgate.nettandfonline.com The high specificity of the antibodies used in immunoassays also contributes significantly to the selectivity of the method, minimizing interference from structurally related compounds. tandfonline.com
Environmental Occurrence and Monitoring of Bendiocarb Phenol Residues
Detection in Diverse Environmental Matrices (e.g., Water, Soil, Sediment, Air)
The environmental fate and distribution of bendiocarb (B1667985) phenol (B47542) are governed by the degradation kinetics of bendiocarb and the physicochemical properties of the surrounding matrix.
Water In aqueous systems, the formation of bendiocarb phenol is highly dependent on pH. Bendiocarb is relatively stable in acidic water but hydrolyzes more rapidly as pH increases. publications.gc.cainchem.org For instance, the half-life of bendiocarb at 25°C is reported to be 48 days at pH 5, but this shortens to 81 hours at pH 7 and just 45 minutes at pH 9, with this compound being the resulting product. publications.gc.cainchem.orgpageplace.de This indicates a higher potential for this compound to be present in neutral to alkaline surface waters.
While direct and widespread monitoring data for this compound in water bodies remains limited, its parent compound, bendiocarb, has been a subject of regulatory modeling. The U.S. Environmental Protection Agency (EPA) calculated that estimated peak acute surface water concentrations for bendiocarb could reach up to 202 parts per billion (ppb) following certain applications, suggesting a potential source for subsequent phenol formation. epa.gov However, a specific monitoring study of 35 golf courses across the US did not detect the parent bendiocarb in surface water samples. nih.gov Several analytical methods have been developed specifically to quantify bendiocarb residues in environmental water samples, often by first hydrolyzing the parent compound to this compound and then measuring the phenol. tsijournals.comresearchgate.netinnovareacademics.inresearchgate.net
Soil this compound is a known soil metabolite of bendiocarb. publications.gc.cabeyondpesticides.org The parent compound degrades in soil, with a reported average half-life of about 5 days, leading to the formation of its phenol degradate. orst.edu Field studies have indicated that bendiocarb itself has a low potential to leach into groundwater because it tends to degrade first. epa.gov The resulting this compound is considered to be much less likely to leach significantly compared to the parent compound and, when detected, is typically found in the upper soil layers at low concentrations. publications.gc.caepa.gov
Sediment In aquatic environments, bendiocarb can move from the water column into sediment. Studies on water/sediment systems show that bendiocarb degrades with a half-life of 9 days under aerobic conditions. brsmeas.org This degradation process within the sediment contributes to the formation and presence of this compound in this matrix.
Air There is limited information regarding the direct detection of this compound in ambient air. Research has been conducted on airborne concentrations of the parent compound, bendiocarb, following indoor applications. In one study, airborne bendiocarb levels peaked at 7.7 µg/m³ during application and declined significantly thereafter. orst.edu While this compound is a known metabolite in mammals and has been detected in expired air from lab animals, this is a result of metabolic processes, not environmental air monitoring. orst.eduup.krakow.pl
Table 1: Degradation Half-Life of Bendiocarb to this compound in Water This table shows the rate at which Bendiocarb hydrolyzes to form this compound at different pH levels.
| pH Level | Half-Life at 25°C | Source(s) |
|---|---|---|
| 5 | 48 days | publications.gc.cainchem.orgpageplace.de |
| 7 | 81 hours | publications.gc.cainchem.orgpageplace.de |
| 9 | 45 minutes | publications.gc.cainchem.orgpageplace.de |
Monitoring Programs and Surveillance Studies of Environmental Contamination
Specific, large-scale monitoring programs that exclusively target this compound are not widely documented. Environmental surveillance tends to focus on a broad spectrum of pesticides, including the parent compound bendiocarb, rather than its individual metabolites. nih.govnih.gov For example, the U.S. Geological Survey's National Water-Quality Assessment (NAWQA) Program monitors for a wide range of pesticides in the nation's waters, providing a framework through which such metabolites could potentially be analyzed.
Much of the available research is centered on the development of analytical methods capable of detecting bendiocarb and its phenol derivative in environmental samples, which is a crucial first step for any surveillance effort. tsijournals.comresearchgate.netuobaghdad.edu.iq These studies confirm the feasibility of monitoring for this compound in matrices like water and soil. For instance, a study developed a spectrophotometric method for determining bendiocarb in environmental water samples by converting it to a colored derivative of the phenol. researchgate.net Another study detailed a method using cloud point extraction to detect bendiocarb, again involving its hydrolysis to the phenol. uobaghdad.edu.iq
Forensic investigations into wildlife fatalities have also served as a form of surveillance. In one case, the poisoning of 48 birds of prey was attributed to bendiocarb, which was detected in liver and stomach contents, highlighting a pathway for the compound and its subsequent metabolites to enter the food web. bibliotekanauki.pl
Environmental Exposure Assessment Models and Methodologies
Environmental exposure assessment for this compound relies on a combination of predictive modeling and analytical detection methods.
Exposure Assessment Models Regulatory agencies like the EPA have utilized modeling to estimate potential environmental concentrations of the parent compound, bendiocarb. epa.gov These models use data on application rates, use patterns, and the chemical's fate properties to predict concentrations in water and soil. epa.gov The outputs of these models, such as the estimated environmental concentrations (EECs) for bendiocarb in surface water, provide a basis for estimating the potential exposure to its primary degradate, this compound. epa.gov Screening models have also been employed to assess the likelihood of bendiocarb moving through soil to groundwater, generally concluding that its degradation into metabolites like the phenol occurs before significant leaching can happen. epa.gov
Methodologies for Detection The methodology for assessing exposure is fundamentally reliant on sensitive and accurate analytical techniques capable of detecting this compound residues in complex environmental matrices. Various methods have been developed and refined for this purpose.
Spectrophotometry: Several methods involve the alkaline hydrolysis of bendiocarb to this compound, which is then reacted with a chromogenic agent to produce a colored compound that can be measured with a spectrophotometer. tsijournals.comresearchgate.netuobaghdad.edu.iq One such method uses para-amino phenol to create a blue product, while another uses 4-aminoantipyrene. tsijournals.comuobaghdad.edu.iq
Chromatography: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are standard techniques for pesticide residue analysis. publications.gc.cainnovareacademics.in For instance, a gas-liquid chromatography method with electron capture detection has been described for determining bendiocarb in water after derivatization. publications.gc.ca More advanced methods, such as ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-ESI-MS/MS), offer high sensitivity and specificity for detecting bendiocarb and, by extension, its metabolites in biological and environmental samples. bibliotekanauki.pl
These analytical methodologies are critical for validating exposure models, conducting targeted monitoring studies, and accurately quantifying the levels of this compound in the environment.
Table 2: Analytical Methods for the Detection of Bendiocarb and its Phenol Metabolite This table summarizes various scientific methods used to detect and quantify Bendiocarb, often via its hydrolysis to this compound.
| Method | Matrix | Detection Principle | Source(s) |
|---|---|---|---|
| Spectrophotometry | Environmental Water | Alkaline hydrolysis of bendiocarb, followed by coupling with para-amino phenol to form a colored product. | tsijournals.comresearchgate.net |
| Cloud Point Extraction with Spectrophotometry | Water, Soil, Vegetables | Alkaline hydrolysis followed by reaction with 4-aminoantipyrene (Emerson reaction), extraction into micelles, and spectrophotometric measurement. | uobaghdad.edu.iq |
| Gas-Liquid Chromatography (GLC) | Water, Soil | Extraction with dichloromethane, derivatization, and determination by electron capture detection. | publications.gc.ca |
| Flow Injection Analysis (FIA) - Spectrophotometry | Water | Alkaline hydrolysis and coupling with 2,4-dinitrophenylhdrazine to form a colored product measured at 515 nm. | innovareacademics.in |
| UHPLC-ESI-MS/MS | Biological Tissues (Liver) | Liquid chromatography for separation followed by mass spectrometry for highly selective and sensitive detection and quantification. | bibliotekanauki.pl |
Ecotoxicological Implications of Bendiocarb Phenol in Non Target Organisms
Impact on Aquatic Biota (e.g., Fish, Invertebrates)
The parent compound, bendiocarb (B1667985), has been shown to be moderately to highly toxic to aquatic life. Current time information in Chatham County, US. Studies have established its potential to cause significant harm to both fish and aquatic invertebrates, which are crucial components of aquatic ecosystems.
Research findings indicate that bendiocarb poses an acute risk to freshwater fish. herts.ac.uk The 96-hour lethal concentration (LC50), a standard measure of acute toxicity, has been determined for several fish species. For instance, the 96-hour LC50 for sheepshead minnows is 0.86 mg/L, for bluegill sunfish it is 1.65 mg/L, and for rainbow trout, it is 1.55 mg/L. Current time information in Chatham County, US. These values signify a moderate to high toxicity level.
Freshwater invertebrates are particularly sensitive to bendiocarb, with the compound being classified as highly toxic to this group. Current time information in Chatham County, US. For Daphnia, a genus of small planktonic crustaceans, the 24-hour LC50 is 0.33 mg/L, and the 48-hour LC50 is 0.16 mg/L. Current time information in Chatham County, US. The U.S. Environmental Protection Agency (EPA) has concluded that the use of bendiocarb poses both acute and chronic risks to freshwater invertebrates at maximum registered application rates. herts.ac.uk While acute risks to estuarine and marine animals have been identified, data on chronic risks for these organisms were not available for a complete assessment. herts.ac.uk
The environmental fate of bendiocarb suggests it can enter surface water through runoff. herts.ac.uk Although it degrades in water, its presence, even for short periods, can be detrimental to aquatic populations. herts.ac.uk
Acute Toxicity of Bendiocarb to Aquatic Organisms
| Organism | Species | Endpoint | Value (mg/L) | Reference |
|---|---|---|---|---|
| Fish | Sheepshead Minnow | 96-hr LC50 | 0.86 | Current time information in Chatham County, US. |
| Fish | Bluegill Sunfish | 96-hr LC50 | 1.65 | Current time information in Chatham County, US. |
| Fish | Rainbow Trout | 96-hr LC50 | 1.55 | Current time information in Chatham County, US. |
| Invertebrate | Daphnia | 24-hr LC50 | 0.33 | Current time information in Chatham County, US. |
| Invertebrate | Daphnia | 48-hr LC50 | 0.16 | Current time information in Chatham County, US. |
Effects on Terrestrial Invertebrates (e.g., Earthworms, Non-Target Insects)
The impact of bendiocarb extends to terrestrial invertebrate populations, with significant toxicity observed in vital species such as earthworms and beneficial insects like bees.
Bendiocarb is recognized as being extremely toxic to earthworms. One study demonstrated a drastic reduction in the earthworm population, by more than 90%, following the application of bendiocarb at labeled rates. Current time information in Chatham County, US. This highlights the potential for severe disruption of soil ecosystems, where earthworms play a critical role in soil health and nutrient cycling.
Honey bees are also highly susceptible to the effects of bendiocarb. The oral lethal dose (LD50) for honey bees is reported to be as low as 0.1 micrograms per bee, indicating a high level of toxicity. Current time information in Chatham County, US. This poses a significant threat to these essential pollinators, with potential cascading effects on plant reproduction and agricultural productivity.
Toxicity of Bendiocarb to Terrestrial Invertebrates
| Organism | Effect | Finding | Reference |
|---|---|---|---|
| Earthworms | Population Reduction | >90% reduction at labeled application rates | Current time information in Chatham County, US. |
| Honey Bees | Acute Oral Toxicity | LD50 of 0.1 µg/bee | Current time information in Chatham County, US. |
Assessment of Potential for Sublethal Effects on Non-Target Species Populations
Beyond direct mortality, sublethal exposure to pesticides can lead to a range of adverse effects that can impact the long-term health and viability of non-target species populations. For bendiocarb, while specific studies on the sublethal effects of its phenol (B47542) metabolite are lacking, research on the parent compound and other carbamates provides insight into potential risks.
Sublethal effects of insecticides on non-target organisms can manifest in various ways, including altered behavior, reduced reproductive success, and physiological stress. For instance, studies on the insecticide Periplaneta americana (American cockroach) exposed to extremely low, sublethal doses of bendiocarb showed changes in grooming behavior, decreased heart rate, and increased gas exchange. inchem.org Such physiological and behavioral alterations, even at low exposure levels, can have implications for the organism's survival and fitness.
For parasitoids, which are important biological control agents, exposure to insecticides can lead to reduced offspring production and a skewed sex ratio towards males, ultimately diminishing their population's ability to control pests. nih.gov While not specific to bendiocarb phenol, this highlights a common sublethal impact of insecticides on non-target insect populations.
Remediation and Mitigation Strategies for Bendiocarb Phenol Contamination
Bioremediation Technologies for Environmental Cleanup
Bioremediation harnesses the metabolic capabilities of microorganisms to break down environmental pollutants. For carbamate (B1207046) compounds like Bendiocarb (B1667985) and its derivatives, this approach offers a promising and environmentally sustainable solution to contamination. researchgate.net The process typically involves the cleavage of the carbamate ester group, leading to the formation of the corresponding phenol (B47542), which can then be further mineralized. nih.gov
The use of specific microbial cultures can significantly accelerate the breakdown of carbamate insecticides. Research has shown that soils with a history of carbamate application contain adapted microbial populations capable of rapidly degrading these compounds. iastate.edu This phenomenon, known as enhanced degradation, suggests that microorganisms evolve to utilize the pesticide or its byproducts as a source of carbon or nutrients. iastate.edu
Several bacterial strains have been identified for their efficacy in degrading carbamates. For instance, a strain of Bacillus thuringiensis, isolated from a composting plant, has demonstrated the ability to degrade Bendiocarb. researchgate.net While the study focused on the parent insecticide, the degradation pathway inherently involves the formation and subsequent breakdown of Bendiocarb phenol. nih.gov Similarly, a carbofuran-degrading bacterium was found to be capable of metabolizing other carbamate insecticides, indicating the potential for cross-adaptation where microbes adapted to one carbamate can degrade others. iastate.edu Laboratory experiments have confirmed that Bendiocarb is rapidly degraded in soils that exhibit enhanced degradation of carbofuran (B1668357). iastate.edu The application of such isolated and adapted microbial cultures in contaminated sites is a key strategy for effective bioremediation.
Advanced Oxidation Processes (AOPs) for this compound Abatement
Advanced Oxidation Processes (AOPs) constitute a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater. researchgate.net These processes are characterized by the generation of highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents capable of destroying a wide range of organic compounds, including phenols and pesticides. uc.ptbepls.com AOPs are considered effective for treating pollutants that are resistant to conventional methods. bepls.com
Various AOPs have been successfully applied on a laboratory scale for pesticide degradation, including:
Heterogeneous photocatalysis (e.g., UV/TiO₂): This process uses a semiconductor catalyst, like titanium dioxide (TiO₂), which, when irradiated with UV light, generates hydroxyl radicals. uc.ptbepls.comresearchgate.net Studies on phenol degradation have shown that the combination of UV and TiO₂ is significantly more effective than UV exposure alone, with efficiency being influenced by factors such as pH and catalyst concentration. bepls.com
Fenton and Photo-Fenton Reactions: The Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) to produce hydroxyl radicals. researchgate.net The efficiency can be enhanced with UV light in the photo-Fenton process.
Ozonation: The use of ozone (O₃), sometimes in combination with hydrogen peroxide or UV light, is another effective AOP for degrading organic contaminants. researchgate.net
While specific research detailing the application of AOPs exclusively for this compound is limited, the documented success of these technologies in degrading parent carbamates like Bendiocarb and other phenolic compounds provides strong evidence for their potential efficacy. bepls.comresearchgate.netscispace.com The fundamental reactivity of the hydroxyl radical with phenolic structures supports the applicability of AOPs for the abatement of this compound contamination. uc.pt
Sorption-Based Remediation Techniques
Sorption-based techniques are widely used for the removal of organic pollutants from aqueous environments. These methods involve the mass transfer of a substance from the liquid phase to the surface of a solid sorbent material.
Activated carbon is a prominent adsorbent material due to its high porosity, large surface area, and high surface reactivity. nih.gov Carbon adsorption is listed by the EPA as a Best Demonstrated Available Technology (BDAT) for treating carbamate wastewater, which includes this compound. epa.gov The process involves passing contaminated water through a bed of granular activated carbon, where the pollutant molecules are adsorbed onto the carbon surface. This technique is effective for removing dissolved organic pollutants, including pesticides and pharmaceuticals. nih.gov The effectiveness of adsorption depends on the properties of the carbon material and the chemical characteristics of the pollutant. nih.gov Studies have demonstrated the high capacity of various carbonaceous materials for adsorbing organic pollutants from water, making it a reliable and established technology for mitigating this compound contamination. nih.gov
Interactive Data Table: Remediation Technologies for this compound
This table summarizes the discussed remediation strategies.
| Remediation Technology | Principle | Key Findings/Applicability |
|---|---|---|
| Bioremediation | Utilization of microorganisms to break down pollutants. | Adapted microbial populations, such as Bacillus thuringiensis, show enhanced degradation of the parent compound Bendiocarb, implying degradation of its phenol metabolite. researchgate.netiastate.edu |
| Advanced Oxidation Processes (AOPs) | Generation of highly reactive hydroxyl radicals to oxidize pollutants. | Effective for degrading phenols and pesticides; includes methods like UV/TiO₂, Fenton reaction, and ozonation. researchgate.netbepls.comresearchgate.net |
| Sorption-Based Techniques | Adsorption of pollutants onto the surface of a solid material. | Activated carbon adsorption is an EPA-approved method for carbamate wastes and is highly effective for removing organic pollutants from water. epa.govnih.gov |
Emerging Research Directions and Future Challenges in Bendiocarb Phenol Studies
Development of Ultra-Trace Analytical Methods for Environmental Monitoring
The effective monitoring of bendiocarb (B1667985) phenol (B47542) in environmental matrices such as water, soil, and food is crucial for assessing contamination levels and ensuring environmental safety. tsijournals.com A significant challenge lies in detecting the compound at ultra-trace concentrations, which requires highly sensitive and selective analytical methods. Research has progressed from traditional techniques to more advanced and eco-friendly approaches.
Many analytical methods for the parent compound, bendiocarb, are based on its alkaline hydrolysis to bendiocarb phenol, which is then derivatized and measured. tsijournals.cominnovareacademics.ininnovareacademics.inuobaghdad.edu.iq These methods include spectrophotometry, flow injection analysis (FIA), high-performance liquid chromatography (HPLC), and gas chromatography (GC). innovareacademics.ininnovareacademics.inuobaghdad.edu.iqresearchgate.net
Recent advancements focus on enhancing detection limits and simplifying sample preparation. Micelle-mediating extraction (MME) and cloud point extraction (CPE) have emerged as green pre-concentration techniques. uobaghdad.edu.iqjournalirjpac.comuobaghdad.edu.iq For instance, a CPE-visible spectrophotometric method involves the alkaline hydrolysis of bendiocarb to its phenol, which then reacts with 4-aminoantipyrene (4-AAP) to form a colored product that is extracted into a surfactant medium. uobaghdad.edu.iq This approach significantly lowers the limit of detection. Another method combines MME with visible spectrophotometry after oxidative coupling with O-Toluidine, achieving a detection limit in the nanogram per milliliter (ng mL⁻¹) range, making it suitable for ultra-trace analysis. journalirjpac.com
Liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS) offers high sensitivity and selectivity for the simultaneous analysis of multiple pesticide residues, including bendiocarb and its metabolites, in complex matrices like fruits and vegetables. nih.govresearchgate.netjfda-online.com The development of non-target analysis methods using high-resolution mass spectrometry (HRMS) is a promising future direction for identifying unknown environmental contaminants, including transformation products like this compound. nih.govresearchgate.net
Table 1: Comparison of Analytical Methods for Bendiocarb/Bendiocarb Phenol
| Method | Principle | Sample Matrix | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|
| Spectrophotometry | Alkaline hydrolysis, coupling with para-amino phenol | Water | 0.1-10 µg/mL (range) | tsijournals.comresearchgate.net |
| Flow Injection Analysis (FIA) | Alkaline hydrolysis, coupling with 2,4-dinitrophenylhydrazine (B122626) | Water | 0.738 µg/mL | innovareacademics.in |
| Cloud Point Extraction (CPE) - Spectrophotometry | Alkaline hydrolysis, reaction with 4-AAP, extraction | Vegetables, Orange, Soil, Water | 0.076 µg/mL | uobaghdad.edu.iquobaghdad.edu.iq |
| Micelle-Mediating Extraction (MME) - Spectrophotometry | Alkaline hydrolysis, reaction with O-Toluidine, extraction | Vegetables, Orange, Soil, Water | 0.44 ng/mL | journalirjpac.com |
| LC/MS/MS | Multi-residue extraction, chromatographic separation, mass spectrometric detection | Fruits, Vegetables | 0.05 or 0.1 ppm (fortified level) | jfda-online.com |
Comprehensive Environmental Fate Modeling Integrating Multi-Media Transport and Transformation
Understanding the environmental journey of this compound is essential for predicting its potential impact. This involves modeling its formation from bendiocarb and its subsequent transport and transformation across different environmental compartments, including soil, water, and air.
Bendiocarb's stability is highly dependent on pH. It is relatively stable in acidic conditions but hydrolyzes rapidly as the pH increases, forming this compound. nih.govpublications.gc.cainchem.org This hydrolysis is a key transformation process that must be integrated into environmental fate models.
Soil: Laboratory studies indicate that the parent bendiocarb has a high potential for mobility. However, field studies show it generally degrades before significant leaching occurs. up.krakow.plepa.gov Its degradation product, this compound, is considered less likely to leach significantly. publications.gc.ca The half-life of bendiocarb in soil can range from 3 to 21 days, influenced by soil composition and pH. orst.edu Future modeling efforts need to incorporate these variables to accurately predict the concentration and persistence of this compound in the soil profile.
Water: Bendiocarb can enter surface water through runoff. epa.gov Once in the aquatic environment, its degradation is rapid, especially in neutral to alkaline waters, leading to the formation of this compound. nih.govbrsmeas.org Comprehensive models should simulate this hydrolysis process and the subsequent transport of the more water-soluble phenol derivative in aquatic systems.
Air: Bendiocarb has a low vapor pressure, suggesting it is not highly volatile. nih.govbrsmeas.orgpops.int However, any airborne particulate-phase bendiocarb can be removed by deposition. nih.gov The atmospheric fate of this compound itself is not well-studied, but its formation from atmospheric degradation of the parent compound is a potential pathway that warrants investigation in multi-media models.
A significant challenge is the lack of specific experimental data on the transport and transformation rates of this compound itself. Future research should focus on generating these parameters to develop more robust and predictive environmental fate models.
Table 2: Environmental Fate Parameters of Bendiocarb Leading to Phenol Formation
| Parameter | Value/Characteristic | Environmental Compartment | Implication for this compound | Reference |
|---|---|---|---|---|
| Water Solubility | 40 mg/L at 25°C | Water | Parent compound has moderate solubility. | orst.edupublications.gc.ca |
| Hydrolysis Half-life | 48 days (pH 5), 81 hours (pH 7), 45 minutes (pH 9) | Water | Rapid formation of this compound in neutral to alkaline waters. | nih.govpublications.gc.cainchem.org |
| Soil Half-life | 3 to 21 days (average 5 days) | Soil | Rapid degradation of parent compound, leading to phenol formation. | orst.edu |
| Soil Mobility | High potential, but degrades before significant leaching | Soil | The phenol metabolite is considered less likely to leach. | publications.gc.caepa.gov |
| Vapor Pressure | 3.45 x 10⁻⁵ mm Hg at 25°C | Air | Low volatility of the parent compound. | nih.gov |
Elucidation of Novel Biodegradation Pathways and Associated Enzymes
Bioremediation, using microorganisms to break down pollutants, is a promising strategy for managing contamination by pesticides and their metabolites. researchgate.netnih.gov A key research challenge is to identify microorganisms capable of degrading this compound and to elucidate the specific enzymatic pathways involved.
The primary biotic degradation route for N-methylcarbamate insecticides like bendiocarb is the enzymatic hydrolysis of the carbamate (B1207046) ester linkage. nih.govnih.gov This cleavage, often catalyzed by carbamate hydrolase or esterase enzymes, yields the corresponding phenol (in this case, this compound), methylamine, and carbon dioxide. nih.gov
While much research has focused on the degradation of the parent carbamates, the subsequent breakdown of the resulting phenolic metabolites is a critical step for complete mineralization. nih.govnih.gov Various bacterial genera, including Bacillus, Burkholderia, Pseudomonas, and Stenotrophomonas, have been identified as capable of degrading carbamates. researchgate.netnih.govnih.gov For example, Bacillus thuringiensis has been shown to degrade bendiocarb effectively in a biofilm reactor. researchgate.net Burkholderia sp. C3 possesses enzymes for both ester hydrolysis and subsequent phenol catabolism. nih.gov
Future research needs to move beyond identifying degrading strains to characterizing the specific enzymes and genetic pathways responsible for the complete breakdown of this compound. Phenols are generally degraded aerobically via hydroxylation to catechols, followed by ring cleavage. core.ac.ukpjoes.com Identifying the specific oxygenases and hydrolases involved in the this compound degradation pathway is a crucial next step. This knowledge can be used to optimize bioremediation strategies, potentially through the development of microbial consortia or genetically engineered microorganisms with enhanced degradation capabilities. nih.govnih.gov
Sustainable Management and Environmental Risk Reduction Strategies Related to this compound Presence
The presence of bendiocarb and its phenol metabolite in the environment necessitates strategies for sustainable management and risk reduction. These strategies encompass regulatory actions, remediation technologies, and improved agricultural and public health practices.
Regulatory Actions: A primary risk reduction strategy is the restriction or cancellation of the parent pesticide's use. In the United States, the EPA facilitated a voluntary cancellation of all bendiocarb products, with use ceasing after December 31, 2001. nih.govbeyondpesticides.orgepa.gov Such regulatory actions directly reduce the environmental input of the compound and, consequently, the formation of its phenol metabolite.
Remediation Technologies: For existing contamination, bioremediation and phytoremediation offer sustainable solutions.
Bioremediation: As discussed previously, utilizing microorganisms that can degrade bendiocarb and this compound is a key strategy. researchgate.netnih.gov This can involve bioaugmentation, where specific degrading microbes are introduced to contaminated sites, or biostimulation, which involves enhancing the activity of native microbial populations.
Phytoremediation: This approach uses plants to remove, degrade, or contain environmental contaminants. core.ac.uk Plants can absorb phenolic compounds from soil and water and degrade them through their own metabolic pathways, which often involve enzymes like peroxidases and polyphenol oxidases. core.ac.uk Research into plant species effective at taking up and metabolizing this compound could lead to cost-effective, in-situ remediation techniques.
Improved Practices: For regions where bendiocarb or similar carbamates are still in use, implementing best management practices is essential. This includes avoiding application near water bodies, using the lowest effective application rates, and considering alternative, less persistent pest control methods as part of an integrated pest management (IPM) program. up.krakow.pl Continued monitoring of environmental levels of both the parent compound and this compound is vital to assess the effectiveness of these risk reduction strategies. researchgate.net
The ultimate challenge is to balance the need for effective pest control with the protection of environmental and human health, which requires a multi-faceted approach combining regulation, innovative remediation technologies, and sustainable practices.
Q & A
Q. How to design a study investigating this compound’s photolytic degradation mechanisms?
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology : Use fume hoods and personal protective equipment (PPE) for all procedures. Store samples in labeled, airtight containers at ≤4°C to prevent volatilization. Regularly calibrate sensors for airborne concentration monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
